Benzenamine, N-(1-hydrazino-2-nitroethenyl)-
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Overview
Description
N-(1-hydrazinyl-2-nitroethenyl)aniline is a chemical compound with the molecular formula C8H10N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydrazinyl-2-nitroethenyl)aniline typically involves the reaction of aniline with hydrazine and a nitroalkene. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-hydrazinyl-2-nitroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso or nitro compounds .
Scientific Research Applications
N-(1-hydrazinyl-2-nitroethenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N-(1-hydrazinyl-2-nitroethenyl)aniline exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways are still under investigation, but they likely involve the compound’s ability to undergo redox reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and reactivity.
N-(1-hydrazinyl-2-nitroethenyl)aniline derivatives: Various derivatives with different substituents on the aromatic ring can exhibit different chemical and biological properties.
Uniqueness
N-(1-hydrazinyl-2-nitroethenyl)aniline is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-(1-hydrazinyl-2-nitroethenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNGESKERUBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396440 |
Source
|
Record name | Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54668-57-4 |
Source
|
Record name | Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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